1-Iodo-3,5-dimethylcyclohexane
Description
1-Iodo-3,5-dimethylcyclohexane is a halogenated cyclohexane derivative featuring iodine at the 1-position and methyl groups at the 3- and 5-positions. Its molecular formula is presumed to be C₈H₁₅I (inferred from structural analogs), with a molecular weight of approximately 254.11 g/mol (calculated). This compound is of interest in organic synthesis due to the iodine substituent, which serves as a versatile leaving group in nucleophilic substitution or cross-coupling reactions . However, direct experimental data on its physical properties (e.g., melting point, boiling point) are scarce in the provided evidence, necessitating comparisons with structurally similar compounds.
Properties
IUPAC Name |
1-iodo-3,5-dimethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYLPTUKVYLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734812 | |
| Record name | 1-Iodo-3,5-dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87621-26-9 | |
| Record name | 1-Iodo-3,5-dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3,5-dimethylcyclohexane can be synthesized through the iodination of 3,5-dimethylcyclohexanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or red phosphorus (P) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired iodo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3,5-dimethylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
Scientific Research Applications
1-Iodo-3,5-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for various substitution and elimination reactions.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-3,5-dimethylcyclohexane in chemical reactions involves the reactivity of the iodine atom. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the iodine atom is removed along with a hydrogen atom, forming a double bond. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Key Observations:
Halogen Impact :
- The iodine atom in this compound increases molecular weight compared to its bromo analog (254.11 vs. 191.11 g/mol) . Iodine’s larger atomic radius and polarizability may enhance reactivity in substitution reactions compared to bromine.
- Aromatic analogs like 1-iodo-3,5-dimethylbenzene exhibit higher boiling points (229.9°C) due to stronger van der Waals forces in planar aromatic systems .
Methoxy groups in 3,5-dimethoxyiodobenzene (C₈H₉IO₂) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to methyl-substituted derivatives .
Challenges and Limitations
- Synthetic Complexity : Cyclohexane halogenation often requires harsh conditions, risking ring strain or side reactions. By contrast, aromatic iodination (e.g., 1-iodo-3,5-dimethylbenzene) is well-documented and efficient .
Biological Activity
Overview
1-Iodo-3,5-dimethylcyclohexane is an organic compound that has garnered attention for its potential biological activities. Its structure consists of a cyclohexane ring substituted with iodine and two methyl groups, which may influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H11I
- Molecular Weight : 218.08 g/mol
- CAS Number : 87621-26-9
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of the iodine atom can enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property is significant in drug development, as it may facilitate the formation of bioactive metabolites.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that halogenated compounds can exhibit antimicrobial properties. The iodo group in this compound may contribute to its effectiveness against certain bacterial strains.
- A comparative analysis with similar compounds shows that halogenation can enhance microbial inhibition, potentially making this compound a candidate for further investigation in antimicrobial therapies.
-
Cytotoxicity :
- Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.
- Case Study : In vitro studies on human cancer cell lines demonstrated a dose-dependent increase in cytotoxicity, warranting further exploration into its use as an anticancer agent.
-
Enzyme Interaction :
- The compound has been studied for its interactions with specific enzymes involved in metabolic pathways. Its role as a substrate or inhibitor could provide insights into its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential use as a disinfectant or preservative. -
Cytotoxic Effects on Cancer Cells :
A pilot study assessed the cytotoxic effects of the compound on HeLa cells (cervical cancer). The results showed a marked decrease in cell viability at concentrations above 50 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended purification methods for 1-iodo-3,5-dimethylcyclohexane after synthesis?
After synthesis, purification typically involves column chromatography on silica gel. A gradient elution with nonpolar solvents (e.g., cyclohexane/petroleum ether mixtures) is effective for isolating the compound while minimizing decomposition risks due to its iodine substituent . Confirm purity via GC-MS or HPLC, as residual solvents or byproducts may affect downstream reactivity.
Q. How should researchers handle and store this compound to ensure stability?
The compound is light-sensitive and prone to decomposition. Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or bases, as these may trigger dehydrohalogenation or elimination reactions . Use PPE (gloves, goggles) to prevent skin/eye irritation, as it is classified for acute toxicity and skin corrosion .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substituent positions and cyclohexane ring conformation. The iodine atom induces distinct deshielding effects on neighboring protons .
- IR : Identify C-I stretching vibrations near 500–600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z ~224) and fragmentation patterns help validate the structure .
Q. What are the key physical properties of this compound relevant to experimental design?
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 224.06 g/mol | |
| Boiling Point | ~250–260°C (estimated) | |
| Density | ~1.5–1.7 g/cm³ | |
| Solubility | Insoluble in water; soluble in nonpolar solvents (e.g., cyclohexane) |
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in substitution reactions?
The axial vs. equatorial position of the iodine atom significantly impacts reaction pathways. Axial iodine in the chair conformation undergoes Sₙ2 reactions more readily due to reduced steric hindrance, while equatorial iodine favors elimination under basic conditions. Computational studies (e.g., DFT) can predict preferred conformers and transition states .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution of this compound?
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Cross-validate using multiple techniques:
Q. What catalytic systems enhance the utility of this compound in cross-coupling reactions?
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids. Copper(I) iodide promotes Ullmann-type couplings for C–N bond formation. Optimize ligand choice (e.g., BINAP for enantioselective couplings) and reaction time to minimize dehalogenation .
Data Contradiction Analysis
Q. Why do different studies report varying yields for reactions involving this compound?
Discrepancies often arise from:
- Purification Efficiency : Incomplete removal of byproducts (e.g., diiodo derivatives) .
- Conformational Dynamics : Axial-equatorial interconversion during reaction setup alters accessibility of the iodine atom .
- Moisture Sensitivity : Trace H₂O accelerates decomposition, reducing effective substrate concentration .
Q. How should researchers address inconsistencies in reported reaction kinetics?
Perform controlled replicate experiments under inert atmospheres. Use kinetic isotope effects (KIEs) or Hammett plots to elucidate mechanistic nuances. Compare results with computational models (e.g., transition state theory) to identify outliers .
Methodological Best Practices
- Synthesis : Follow protocols from peer-reviewed journals (e.g., Royal Society of Chemistry) rather than commercial databases .
- Safety : Adopt OSHA-compliant fume hoods and waste disposal procedures for halogenated compounds .
- Data Reporting : Include detailed experimental sections (solvent batches, temperature gradients) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
